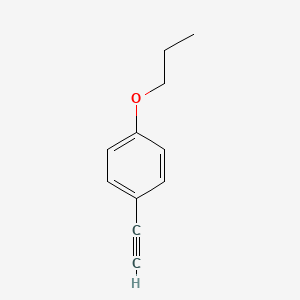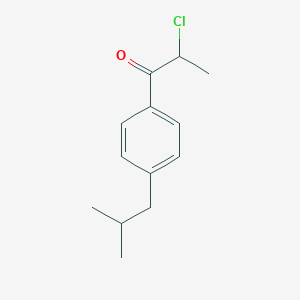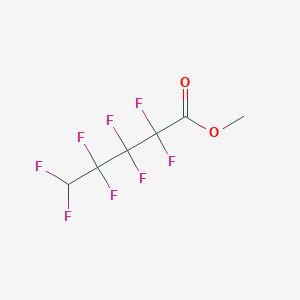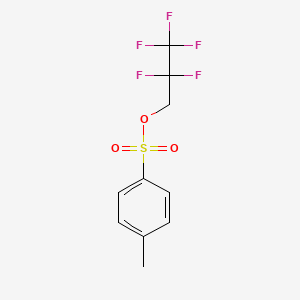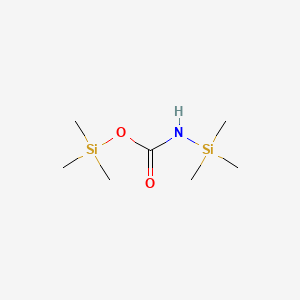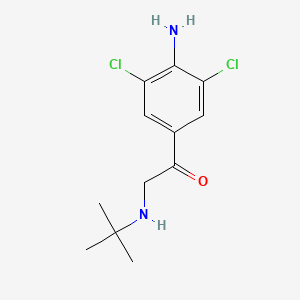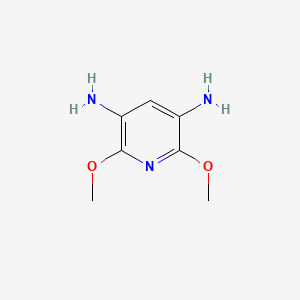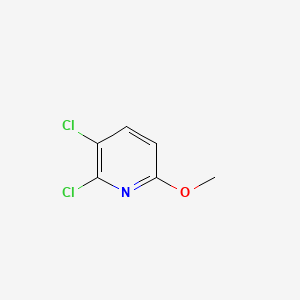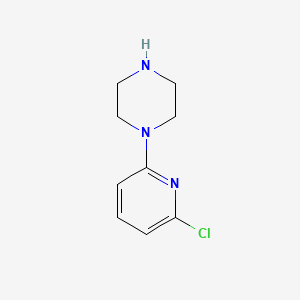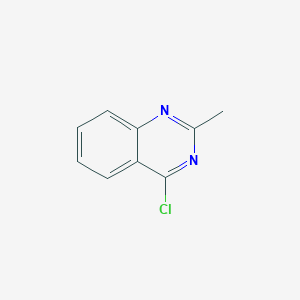
4-Chloro-2-methylquinazoline
Overview
Description
4-Chloro-2-methylquinazoline (4-CMQ) is a synthetic compound derived from quinazoline and is used in many scientific and industrial applications. It is a versatile compound that can be used as a reagent, catalyst, and as a starting material for organic synthesis. 4-CMQ has been extensively studied due to its unique properties, and it has been used in a wide range of applications, such as in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Anticancer Research
4-Chloro-2-methylquinazoline and its derivatives have shown significant promise in anticancer research. Notably, compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers and efficacious anticancer agents, exhibiting high blood-brain barrier penetration and efficacy in cancer models such as human MX-1 breast and mouse xenograft cancer models (Sirisoma et al., 2009). Another study highlighted the discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a highly active inducer of apoptosis, showing potency in inhibiting cell proliferation in cancer cells (Sirisoma et al., 2008).
Antimycobacterial and Antialgal Activity
Research on quinazoline derivatives, including 6-chloro substituted compounds, has revealed antimycobacterial activities. For instance, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed higher activity than the isoniazid standard against Mycobacterium avium and M. kansasii. These compounds also possess photosynthesis-inhibiting activity, indicating their potential for antialgal applications (Kubicová et al., 2003).
Corrosion Inhibition
Studies have explored the corrosion inhibition properties of 2-methylquinazoline derivatives. For example, 3-amino-2-methylquinazolin-4(3H)-one has been evaluated for its corrosion inhibition on mild steel in acidic environments, demonstrating significant inhibition efficiency (Kadhim et al., 2017).
Insect Pheromone Research
4-Methylquinazoline, a minor component of the male sex pheromone in Nasonia vitripennis, has been identified and studied. It synergizes the response of virgin females to major pheromone components, indicating its role in insect communication and potential applications in pest control (Ruther et al., 2007).
Chemical Synthesis and Tubulin-Polymerization Inhibition
Quinazoline derivatives have been optimized as novel classes of tubulin-polymerization inhibitors targeting the colchicine site, showing significant in vitro cytotoxic activity. This highlights their potential as anticancer agents, with some compounds exhibiting substantial inhibition of tubulin assembly and tumor growth in animal models (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-methylquinazoline are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals
Pharmacokinetics
It is suggested that 4-Chloro-2-methylquinazoline has high gastrointestinal absorption and is permeant to the blood-brain barrier . It is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism . These properties could impact the bioavailability of 4-Chloro-2-methylquinazoline, but more research is needed to confirm these predictions and fully understand its pharmacokinetic profile.
properties
IUPAC Name |
4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382906 | |
| Record name | 4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylquinazoline | |
CAS RN |
6484-24-8 | |
| Record name | 4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-chloro-2-methylquinazoline highlighted in the research?
A1: The research demonstrates the use of 4-chloro-2-methylquinazoline as a starting material for the synthesis of 4-aroyl-2-methylquinazolines []. This transformation involves a nucleophilic aromatic substitution reaction where the chlorine atom in the 4-position is replaced by an aroyl group derived from an aromatic aldehyde.
Q2: What is the role of 1,3-dimethylbenzimidazolium iodide in the reaction with 4-chloro-2-methylquinazoline?
A2: 1,3-dimethylbenzimidazolium iodide acts as a catalyst in the aroylation reaction of 4-chloro-2-methylquinazoline []. While the exact mechanism is not detailed in the provided abstract, it likely involves the formation of a reactive intermediate with the aromatic aldehyde, facilitating the subsequent nucleophilic substitution on the quinazoline ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


